molecular formula C11H22Cl2N2O B1489989 8-(Azetidin-3-yl)-3-methoxy-8-azabicyclo[3.2.1]octane dihydrochloride CAS No. 2098129-49-6

8-(Azetidin-3-yl)-3-methoxy-8-azabicyclo[3.2.1]octane dihydrochloride

Cat. No.: B1489989
CAS No.: 2098129-49-6
M. Wt: 269.21 g/mol
InChI Key: LWLFGFGRCAPCDT-UHFFFAOYSA-N
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Description

8-(Azetidin-3-yl)-3-methoxy-8-azabicyclo[3.2.1]octane dihydrochloride is a bicyclic tertiary amine derivative featuring a rigid 8-azabicyclo[3.2.1]octane core substituted with a methoxy group at the 3-position and an azetidin-3-yl group at the 8-position. The dihydrochloride salt enhances its aqueous solubility and stability, making it suitable for pharmacological studies.

The azetidine moiety may confer unique pharmacokinetic or selectivity profiles compared to other substituents (e.g., benzyl or cyclopropylmethyl groups) .

Properties

IUPAC Name

8-(azetidin-3-yl)-3-methoxy-8-azabicyclo[3.2.1]octane;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O.2ClH/c1-14-11-4-8-2-3-9(5-11)13(8)10-6-12-7-10;;/h8-12H,2-7H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWLFGFGRCAPCDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC2CCC(C1)N2C3CNC3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

8-(Azetidin-3-yl)-3-methoxy-8-azabicyclo[3.2.1]octane dihydrochloride is a compound of interest due to its potential pharmacological applications, particularly in the realm of neuropharmacology and pain management. This compound belongs to the class of azabicyclic compounds, which have been studied for their interactions with various biological targets, including receptors and enzymes.

The compound's chemical structure can be represented as follows:

  • Chemical Formula : C₈H₁₆Cl₂N₂O
  • Molecular Weight : 195.13 g/mol
  • CAS Number : Not specifically listed but related to similar azabicyclo compounds.

Research indicates that compounds within the azabicyclo family, including 8-(Azetidin-3-yl)-3-methoxy-8-azabicyclo[3.2.1]octane, exhibit significant biological activity through various mechanisms:

  • Receptor Antagonism : The compound has shown potential as a selective antagonist for certain receptors, notably the kappa-opioid receptor (KOR). KOR antagonists are being explored for their therapeutic effects in treating pain and mood disorders without the side effects associated with traditional opioids .
  • Enzyme Inhibition : Similar azabicyclo compounds have been identified as inhibitors of the enzyme N-acylethanolamine-hydrolyzing acid amidase (NAAA), which plays a role in inflammatory responses. This inhibition can lead to reduced inflammation and pain relief .

Table 1: Biological Activity Overview

Activity TypeTargetIC₅₀ Value (µM)Reference
Kappa Opioid Receptorκ Receptor Antagonism0.020
NAAA InhibitionN-acylethanolamine-hydrolyzing acid amidase0.042
Vasopressin V₁A ReceptorV₁A Receptor AntagonismHigh Affinity

Case Studies

  • Kappa Opioid Receptor Antagonism : A study demonstrated that analogs of 8-(Azetidin-3-yl)-3-methoxy-8-azabicyclo[3.2.1]octane exhibited potent antagonistic effects on the kappa-opioid receptor, with one compound showing an IC₅₀ value of 20 nM, indicating strong activity against this target .
  • Inflammation Model : In an animal model of inflammation, compounds related to this azabicyclo structure were shown to significantly reduce inflammatory markers and pain behaviors, suggesting a therapeutic potential for managing inflammatory pain conditions .

Pharmacokinetics

The pharmacokinetic profile of azabicyclo compounds suggests favorable absorption and distribution characteristics, making them suitable candidates for further development into therapeutic agents. Studies indicate that modifications to the chemical structure can enhance bioavailability and central nervous system penetration, critical for neuropharmacological applications .

Scientific Research Applications

Neuropharmacology

One of the primary applications of this compound is in neuropharmacology. It has been studied for its potential to inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmission.

  • Mechanism of Action : The compound may bind to the active site of AChE, preventing the breakdown of acetylcholine, thus enhancing cholinergic signaling. This mechanism is particularly relevant for developing treatments for neurodegenerative diseases such as Alzheimer's disease.
  • Case Study : Research by Varadaraju et al. demonstrated that derivatives similar to this compound exhibited neuroprotective effects against oxidative stress in neuronal cultures, indicating its potential therapeutic role in neuroprotection.

Anti-inflammatory Properties

Another significant application of 8-(Azetidin-3-yl)-3-methoxy-8-azabicyclo[3.2.1]octane dihydrochloride is its anti-inflammatory properties.

  • Mechanism of Action : The compound has shown efficacy in inhibiting pro-inflammatory cytokines, such as TNF-alpha and IL-6, in macrophage models stimulated by lipopolysaccharides (LPS). This suggests its potential use in treating inflammatory diseases.
  • Case Study : A study focused on sulfonyl-containing compounds revealed that treatment with this class led to a significant reduction in inflammatory markers, supporting the therapeutic potential of this compound in inflammatory conditions.

Summary of Biological Activities

Activity TypeObserved EffectReference
AChE InhibitionIncreased acetylcholine levelsVaradaraju et al., 2024
NeuroprotectionProtection against oxidative stressVaradaraju et al., 2024
Anti-inflammatoryReduced cytokine productionRecent investigation, 2024

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural features, molecular formulas, and biological activities of 8-(azetidin-3-yl)-3-methoxy-8-azabicyclo[3.2.1]octane dihydrochloride and related compounds:

Compound Name Substituents (8-position) Molecular Formula Key Properties/Biological Activities Reference
This compound Azetidin-3-yl C₁₁H₂₁Cl₂N₃O (estimated) Hypothesized high SERT/DAT selectivity due to azetidine’s compact structure; dihydrochloride salt enhances solubility.
3-Methoxy-8-azabicyclo[3.2.1]octane hydrochloride None (unsubstituted) C₈H₁₆ClNO Intermediate in organic synthesis; no transporter affinity data reported.
8-Methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride Methyl C₇H₁₆Cl₂N₂ Additional nitrogen increases basicity; used in pharmaceutical intermediates.
8-Cyclopropylmethyl-3-[bis(4-fluorophenyl)methoxyethylidenyl]-8-azabicyclo... Cyclopropylmethyl C₂₈H₂₉F₂NO High SERT/DAT selectivity (SAR studies); rigid ethylidenyl group enhances stereoselective binding.
8-(4-Fluorobenzyl)-3-[bis(4-fluorophenyl)methoxyethylidenyl]-8-azabicyclo... 4-Fluorobenzyl C₂₈H₂₅F₃NO Moderate DAT/SERT affinity; lipophilic substituent improves membrane permeability.
8-(Pyridazin-3-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride Pyridazin-3-yl C₁₁H₁₆Cl₂N₄ Heteroaromatic substituent may enhance CNS penetration; dihydrochloride salt for stability.

Structure-Activity Relationship (SAR) Insights

  • 8-Substituent Effects: Azetidin-3-yl (Target Compound): The azetidine ring’s small size and nitrogen placement may reduce steric hindrance, improving transporter binding efficiency compared to bulkier groups like benzyl . Cyclopropylmethyl (Compound 22e): Imparts high SERT/DAT selectivity (Ki DAT = 2.1 nM vs. SERT = 18 nM), attributed to its compact, non-polar nature . 4-Fluorobenzyl (Compound 21f): Moderate DAT affinity (Ki = 12 nM) due to increased lipophilicity, enhancing blood-brain barrier penetration but reducing selectivity .
  • 3-Methoxy Group : Present in both the target compound and ’s variant, this group likely stabilizes the bicyclic core and modulates electron density at the nitrogen, affecting transporter interactions .

  • Dihydrochloride Salt : Common in analogues (e.g., ), this salt form improves solubility (>50 mg/mL in water) and bioavailability compared to free bases .

Preparation Methods

Synthesis of the Bicyclic Core and Methoxy Substitution

The bicyclic core is generally synthesized via intramolecular cyclization reactions starting from appropriate amino alcohol precursors. The methoxy group introduction at the 3-position often involves methylation reactions or the use of methoxy-containing building blocks during ring construction.

  • For example, 3-methoxy-8-azabicyclo[3.2.1]octane hydrochloride can be prepared by cyclization of amino alcohols followed by methylation and salt formation.

Salt Formation: Dihydrochloride Preparation

  • The final compound is converted into its dihydrochloride salt by treatment with hydrochloric acid, which improves solubility and stability.
  • This step is typically conducted under acidic conditions after purification of the free base compound.

Representative Synthetic Route (Adapted from Related Literature)

Step Reaction Type Starting Material(s) Key Reagents/Conditions Outcome
1 Cyclization to form bicyclic core Amino alcohol precursor Acid/base catalysis, heating Formation of 8-azabicyclo[3.2.1]octane core
2 Methoxy group introduction Bicyclic intermediate Methylation agent (e.g., methyl iodide) 3-Methoxy substitution at position 3
3 Azetidine ring synthesis β-amino alcohol or haloamine Base-induced cyclization Azetidin-3-yl ring formation
4 Coupling of azetidine substituent Bicyclic methoxy intermediate + azetidine Pd-catalyzed cross-coupling or S_NAr Attachment of azetidin-3-yl group at C8
5 Salt formation Free base compound Treatment with HCl in solvent Formation of dihydrochloride salt

Research Findings and Optimization Notes

  • The synthesis of related bicyclic amines has been optimized to avoid low yields in final steps by developing new routes involving substituted pyrimidines and acid-mediated final compound preparation.
  • Diastereoselectivity and enantiomeric purity are critical; methods such as Reformatsky reactions with organozinc reagents and chromatographic separation are employed to achieve high enantiomeric excess (>99% ee) in intermediates.
  • Scale-up considerations include in situ zinc activation to avoid handling large amounts of activated zinc dust, improving safety and yield on larger scales.
  • Purification techniques such as reverse-phase chromatography and strong cation exchange (SCX) columns are used to isolate the target compounds with high purity.

Data Table Summarizing Key Synthetic Parameters

Parameter Details/Conditions Notes
Starting Material Purity >85% enantiomeric excess for amino alcohols Purity improved to >99% ee after steps
Key Reagents Methyl iodide, Pd catalysts, zinc dust, DIBAL-H Used for methylation, coupling, and activation
Reaction Conditions Acidic/basic catalysis, heating, chromatography Optimized for yield and stereoselectivity
Yield Range Moderate to high (varies by step, final step ~49%) Improved by new synthetic routes
Purification Techniques Normal phase and reverse-phase chromatography, SCX Essential for diastereomer and salt isolation
Salt Formation HCl treatment in organic solvent Produces stable dihydrochloride salt

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 8-(azetidin-3-yl)-3-methoxy-8-azabicyclo[3.2.1]octane dihydrochloride, and how is stereochemical control achieved?

  • Methodology : Radical cyclization using n-tributyltin hydride and AIBN in toluene is a critical step for constructing the azabicyclo[3.2.1]octane core. For example, 1-allyl-substituted azetidin-2-ones undergo cyclization with >99% diastereocontrol to form bicyclic structures . Adjusting substituents (e.g., azetidin-3-yl groups) and optimizing reaction time/temperature can improve yield. Post-synthesis, dihydrochloride salt formation is achieved via HCl treatment in anhydrous ethanol.
  • Data : Typical yields for radical cyclizations range from 75–85%, with diastereomeric excess >95% under optimized conditions .

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

  • Methodology :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and stereochemistry. For example, the methoxy group at C3 appears as a singlet (~δ 3.3 ppm), while azetidine protons show distinct splitting patterns .
  • Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) verifies molecular weight (e.g., calculated for C12_{12}H21_{21}N2_2O·2HCl: 296.18 g/mol) .
  • X-ray Crystallography : Resolves absolute configuration; similar bicyclic compounds (e.g., endo-8-azabicyclo[3.2.1]octan-3-ol hydrochloride) have been crystallographically characterized .
    • Purity Assessment : HPLC with UV detection (λ = 254 nm) and a C18 column ensures ≥95% purity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?

  • Methodology :

  • Analog Synthesis : Replace the methoxy group with halogens, alkyl chains, or heterocycles (e.g., pyridinyloxy derivatives ) and compare binding affinities.
  • Pharmacological Assays : Use radioligand displacement assays (e.g., for σ or opioid receptors) to measure IC50_{50} values. For example, trospium chloride (an azabicyclo derivative) shows nM affinity for muscarinic receptors .
    • Data : In related compounds, 3-methoxy substitution enhances metabolic stability compared to hydroxyl groups, while azetidine rings improve solubility .

Q. How should researchers address contradictions in reported biological activity data across studies?

  • Methodology :

  • Assay Standardization : Control variables like buffer pH, temperature, and cell line/phenotype (e.g., HEK293 vs. CHO cells).
  • Metabolic Stability Testing : Use liver microsomes to compare degradation rates (e.g., t1/2_{1/2} in human vs. rat microsomes).
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to identify binding pose variations due to stereochemistry .
    • Case Study : Discrepancies in σ receptor affinity for similar bicyclic compounds were resolved by re-evaluating enantiomeric purity via chiral HPLC .

Q. What experimental approaches are recommended for evaluating metabolic stability and toxicity in preclinical studies?

  • Methodology :

  • In Vitro Metabolism : Incubate with cytochrome P450 isoforms (CYP3A4, 2D6) and quantify metabolites via LC-MS/MS.
  • Toxicity Screening : Use MTT assays in hepatocytes (e.g., HepG2 cells) and hERG inhibition assays to assess cardiotoxicity risk.
  • In Vivo PK/PD : Administer to rodents and measure plasma half-life, clearance, and brain penetration (if CNS-targeted) .
    • Data : Azabicyclo derivatives often show moderate hepatic clearance (e.g., 15–20 mL/min/kg in rats) and low hERG inhibition (IC50_{50} > 10 μM) .

Key Recommendations for Researchers

  • Stereochemical Purity : Use chiral stationary phases (e.g., Chiralpak IA) during purification to isolate enantiomers .
  • Safety Protocols : Follow GHS guidelines (e.g., wear P95 respirators, avoid skin contact) due to potential eye/skin irritation .
  • Data Reproducibility : Report detailed synthetic protocols (e.g., equivalents of reagents, inert atmosphere use) to minimize variability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-(Azetidin-3-yl)-3-methoxy-8-azabicyclo[3.2.1]octane dihydrochloride
Reactant of Route 2
8-(Azetidin-3-yl)-3-methoxy-8-azabicyclo[3.2.1]octane dihydrochloride

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